molecular formula C23H22N4O5S B12502358 Benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B12502358
M. Wt: 466.5 g/mol
InChI Key: PHGXFQIAGFMIHJ-UHFFFAOYSA-N
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Description

Benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic β-lactam derivative characterized by a complex heterocyclic core. Its structure includes a 4-thia-1-azabicyclo[3.2.0]heptane scaffold, modified with a triazol-1-ylmethyl substituent at position 3, a methyl group, and multiple oxo groups at positions 4 and 5. This compound belongs to a class of synthetic β-lactams designed to resist hydrolysis by β-lactamases, enzymes that confer antibiotic resistance in bacteria .

Properties

IUPAC Name

benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-23(15-26-13-12-24-25-26)21(27-18(28)14-19(27)33(23,30)31)22(29)32-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,19-21H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGXFQIAGFMIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with 1,2,3-Triazole

The most widely reported method involves introducing the triazole moiety via nucleophilic substitution. A penicillanic acid derivative (e.g., 2β-chloromethyl penam carboxylate) reacts with 1H-1,2,3-triazole under basic conditions. Early methods employed mercury(II) oxide or silver salts as catalysts, but these faced challenges with byproduct formation (e.g., cephalosporin analogs) and low yields (50–60%).

Recent advancements utilize DBU (1,8-diazabicycloundec-7-ene) to form a reactive triazole-DBU complex, enabling regioselective substitution at −5°C to 30°C. This approach suppresses isomerization and achieves yields >90% with purity >99%.

Detailed Preparation Methods

DBU-Mediated Triazole Incorporation (Patent CN108912143A)

Steps:

  • Complex Formation: 1H-1,2,3-triazole is dissolved in methanol at 0–5°C, followed by DBU addition (1:1–1.5 molar ratio).
  • Nucleophilic Substitution: A solution of 2β-chloromethyl penam carboxylate in dichloromethane is added dropwise. The reaction proceeds at −5°C to 5°C for 0.5–1 hour, then warmed to 20–25°C.
  • Workup: The mixture is washed with NH₄Cl, NaHCO₃, and brine. Crystallization from ethanol yields the product.

Key Data:

Parameter Value
Yield 90%
Purity >99% (HPLC)
Byproducts <0.5% (cephalosporin analogs)

Mercury-Catalyzed Method (US4898939)

Steps:

  • Ring Opening: Penicillanic acid sulfoxide is treated with HgO in acetic acid.
  • Triazole Addition: 1H-1,2,3-triazole is introduced, forming the triazole-methyl intermediate.
  • Esterification: The carboxylic acid is protected with benzhydryl chloride.

Limitations:

  • Low yield (52–60%) due to competing seven-membered ring formation.
  • Requires toxic mercury catalysts.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Industrial protocols favor 2-methyltetrahydrofuran (2-MeTHF) over THF for its lower toxicity and higher boiling point. Copper(I) iodide (5 mol%) enhances Grignard reagent compatibility during benzhydryl ester formation, achieving 80–90% yields.

Comparative Analysis of Methods

Method Catalyst Yield Purity Byproducts Scalability
DBU-Mediated DBU 90% >99% Minimal High
Mercury-Catalyzed HgO 55% 85–90% Significant Low
Copper-Assisted CuI 85% 95% Moderate Moderate

Recent Advances and Challenges

Stereochemical Control

The stereochemistry at C3 and C6 is critical for β-lactamase inhibition. Use of TIPSOTf (triisopropylsilyl triflate) in acetonitrile enables partial stereoselectivity (up to 4:1 dr).

Green Chemistry Initiatives

  • Solvent-Free Conditions: Patil et al. (2018) demonstrated sulfated polyborate-catalyzed reactions under solvent-free conditions, reducing waste.
  • Biocatalysis: Emerging routes employ lipases for enantioselective acylation, though yields remain suboptimal (40–50%).

Chemical Reactions Analysis

Types of Reactions

Tazobactam Diphenylmethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates that are crucial for the synthesis of Tazobactam and its derivatives. These intermediates are essential for producing effective β-lactamase inhibitors .

Scientific Research Applications

Tazobactam Diphenylmethyl Ester has several scientific research applications:

Mechanism of Action

Tazobactam Diphenylmethyl Ester exerts its effects by inhibiting β-lactamase enzymes. These enzymes are responsible for breaking down β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, Tazobactam enhances the efficacy of β-lactam antibiotics, allowing them to target and kill β-lactamase-producing bacteria . The molecular targets include specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall .

Comparison with Similar Compounds

Substituent Variations

  • Compound 96 : Benzhydryl (2S,5R)-6-(3-((tert-butyldimethylsilyl)oxy)-1-hydroxypropyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (83% yield) features a tert-butyldimethylsilyl-protected hydroxypropyl group. The bulky silyl group may enhance steric hindrance against β-lactamases but reduces solubility .
  • Compound 64 : Benzhydryl (2S,5R,6R)-6-(2-acetoxyacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate includes an acetoxyacetamido side chain, which mimics penicillin-binding protein (PBP) substrates. This modification is common in β-lactam antibiotics but lacks the triazole moiety seen in the target compound .
  • Ampicillin: A well-known β-lactam antibiotic with an aminophenylacetyl side chain. Unlike the target compound, ampicillin lacks the triazolylmethyl group and multiple oxo substitutions, making it more susceptible to β-lactamase hydrolysis .

Ester Group Impact

β-Lactamase Resistance Profile

The triazol-1-ylmethyl group in the target compound may act as a steric shield against β-lactamase binding, analogous to diazabicyclooctanone inhibitors (e.g., avibactam). In contrast, carbapenems (e.g., imipenem) rely on a 6α-hydroxyethyl side chain for resistance, while class B metallo-β-lactamases (MBLs) remain a challenge due to zinc-dependent hydrolysis .

Data Tables

Table 1: Structural Comparison of Selected 4-Thia-1-azabicyclo[3.2.0]heptane Derivatives

Compound Substituents at Position 3 Ester Group Key Functional Groups
Target Compound Triazol-1-ylmethyl Benzhydryl 3-methyl, 4,4,7-trioxo
Compound 96 tert-Butyldimethylsilyl-protected Benzhydryl 3,3-dimethyl, 7-oxo
Compound 64 2-Acetoxyacetamido Benzhydryl 3,3-dimethyl, 7-oxo
Ampicillin Aminophenylacetyl N/A (carboxylic acid) 3,3-dimethyl, 7-oxo

Biological Activity

Benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C23H22N4O5S
  • Molecular Weight : 466.51 g/mol

This complex structure includes a triazole moiety, which is known for its biological activity, particularly in antimicrobial and antifungal applications.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in microbial resistance mechanisms. The triazole component plays a crucial role in disrupting the synthesis of essential biomolecules in pathogens.

Antimicrobial Activity

The compound has demonstrated potent antimicrobial properties against various strains of bacteria and fungi. Its mechanism involves the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This makes it a valuable candidate for combination therapies with existing antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL
Candida albicans8 µg/mL

Case Studies

  • In Vitro Studies : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of E. coli. Results indicated a significant reduction in bacterial load when combined with traditional antibiotics, highlighting its potential as an adjuvant therapy .
  • Animal Models : In a murine model of infection, administration of Benzhydryl 3-methyl compound resulted in improved survival rates and reduced bacterial counts compared to control groups receiving standard treatments alone . These findings suggest that the compound enhances the effectiveness of existing antimicrobial agents.

Safety and Toxicology

Toxicological assessments indicate that Benzhydryl 3-methyl is well-tolerated at therapeutic doses, with minimal adverse effects reported in animal studies. However, further clinical trials are necessary to establish its safety profile in humans.

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